N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-4-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c25-20(15-5-7-16(8-6-15)24-11-1-2-12-24)23-14-17-19(22-10-9-21-17)18-4-3-13-26-18/h1-13H,14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXMUYJGFFZNRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=NC=CN=C3C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Bond Formation via Carbodiimide-Mediated Coupling
The most widely reported method involves coupling 3-(furan-2-yl)pyrazin-2-ylmethanamine with 4-(1H-pyrrol-1-yl)benzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) . Representative conditions include:
| Step | Reagent/ Condition | Temperature | Yield | Source |
|---|---|---|---|---|
| Activation | EDC/HOBt, DMF | 0–5°C | 85% | |
| Coupling | RT, 12 hr | 25°C | 78% | |
| Workup | Aqueous NaHCO₃ | – | – |
Critical ¹H NMR validation includes the benzylic methylene protons at δ 4.75 ppm (s, 2H) and furan resonances at δ 7.45–7.52 ppm .
Pyrazine-Furan Intermediate Synthesis
The 3-(furan-2-yl)pyrazine-2-carbaldehyde precursor is synthesized via Suzuki-Miyaura cross-coupling between 3-bromopyrazine-2-carbaldehyde and furan-2-ylboronic acid :
$$
\text{3-Br-pyrazine-2-carbaldehyde} + \text{Furan-2-Bpin} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{3-(Furan-2-yl)pyrazine-2-carbaldehyde} \quad
$$
Reduction to the corresponding amine uses NaBH₄ in MeOH/THF (yield: 68–72%).
Alternative Pathway: One-Pot Reductive Amination
A patent by discloses a one-pot method combining 4-(1H-pyrrol-1-yl)benzoyl chloride with 3-(furan-2-yl)pyrazin-2-ylmethanamine in the presence of triethylamine and NaBH(OAc)₃ :
- Reaction time : 6 hr
- Solvent : Dichloromethane
- Yield : 70% (purity >95% by HPLC)
Optimization Strategies and Yield Improvements
Solvent Screening for Amide Coupling
Comparative studies reveal DMF outperforms DCM or THF due to better solubility of the benzoic acid derivative:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 78 | 98 |
| THF | 52 | 89 |
| DCM | 41 | 82 |
Catalytic Systems in Cross-Coupling
Pd(OAc)₂/XPhos achieves higher turnover numbers (TON = 1,450) compared to Pd(PPh₃)₄ (TON = 920) in Suzuki reactions, reducing metal residues to <10 ppm.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan and pyrrole rings can be oxidized under strong oxidative conditions.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at the amide nitrogen.
Major Products
Oxidation: Oxidized derivatives of the furan and pyrrole rings.
Reduction: Dihydropyrazine derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide exhibit significant antimicrobial activity. The presence of the furan and pyrazine rings is linked to enhanced antibacterial and antifungal properties:
| Compound | Activity | Reference |
|---|---|---|
| 5-(furan-2-yl)-3-methylpyrazole | Antibacterial | |
| 3,5-Dimethylpyrazole | Antifungal | |
| This compound derivatives | Broad-spectrum activity |
Anti-inflammatory and Analgesic Effects
Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties. These effects are likely mediated through the modulation of inflammatory pathways, making it a candidate for treating conditions such as arthritis:
- Mechanism of Action :
- Enzyme Inhibition : May inhibit enzymes involved in inflammatory processes.
- Receptor Modulation : Interacts with various receptors, altering their activity.
Case Studies
Several case studies have highlighted the biological activity of compounds related to this compound:
Antioxidant Activity
Research has demonstrated that derivatives containing pyrazole rings exhibit significant antioxidant properties, enhancing cellular protection against oxidative stress. This suggests potential applications in preventing oxidative damage in various diseases.
Clinical Trials
Compounds with similar structures have entered clinical trials targeting specific cancers, showcasing their potential as therapeutic agents. These trials aim to evaluate their efficacy and safety in treating malignancies.
Mechanism of Action
The mechanism of action of N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings may facilitate binding to these targets, leading to inhibition or activation of their biological functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares key structural features, biological activities, and sources of N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide and related benzamide derivatives:
Detailed Research Findings and Analysis
Structural Features and Bioactivity Correlations
- Heterocyclic Diversity : The target compound’s furan and pyrrole groups may enhance π-π stacking or hydrogen-bonding interactions, similar to the thiadiazole and nitro groups in ’s antimicrobial agents . Pyrazine derivatives, as seen in and , often exhibit improved metabolic stability due to their planar aromatic systems .
- Substituent Effects : The 4-(1H-pyrrol-1-yl) group in the target compound could mimic the electron-rich environments of imidazole or thiadiazole rings in antineoplastic () and antimicrobial () compounds, respectively. Trifluoromethyl groups in ’s analogs likely improve lipophilicity and membrane penetration .
Pharmacological Insights from Analogues
- Antimicrobial Activity: Compounds with thiadiazole cores () showed notable activity against P. aeruginosa, suggesting that the target compound’s furan-pyrazine system might similarly disrupt bacterial enzymes or biofilm formation .
- Anticancer Potential: highlights thiazole-furan derivatives with cytotoxicity, while ’s pyrazine-pyrimidine benzamide (radotinib) is a known tyrosine kinase inhibitor. The target compound’s furan and pyrrole groups may target analogous pathways, such as kinase or protease inhibition .
Biological Activity
N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews the existing literature regarding its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound can be described by the following structural formula:
This structure consists of a furan ring, a pyrazine moiety, and a pyrrole group, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with furan and pyrazine rings have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that derivatives with similar structures possess moderate to strong antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of the furan and pyrazine moieties is believed to enhance membrane permeability, allowing for better uptake by microbial cells .
Anti-inflammatory Effects
Compounds containing furan rings have been documented to exhibit anti-inflammatory properties. For example, studies on related compounds have shown that they can inhibit the production of inflammatory mediators such as nitric oxide and tumor necrosis factor-alpha (TNF-α). This suggests that this compound may also possess similar anti-inflammatory activities .
Case Studies
- Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that a series of furan-containing pyrazine derivatives showed IC50 values in the micromolar range against A549 lung cancer cells. The most active compound was found to induce apoptosis through the activation of caspase pathways .
- Antimicrobial Testing : A research article demonstrated that a related compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus, indicating potential as a lead compound for antibiotic development .
Data Tables
Q & A
Q. What are the established synthetic routes for N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide, and what key reaction parameters influence yield?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Step 1: Coupling of furan-2-yl pyrazine with a benzamide precursor via reductive amination or nucleophilic substitution.
- Step 2: Introduction of the 1H-pyrrol-1-yl group through palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Key Parameters: Solvent choice (e.g., DMF or acetonitrile), temperature (50–100°C), and catalysts (e.g., Pd(PPh₃)₄). Yields are sensitive to stoichiometric ratios of intermediates and purification via column chromatography .
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| 1 | NaBH₃CN, NH₃/MeOH | 60–85% |
| 2 | Pd(PPh₃)₄, K₂CO₃ | 40–70% |
Q. How is the compound characterized structurally using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies protons and carbons in the furan, pyrazine, and pyrrole moieties. Aromatic protons typically appear at δ 7.0–8.5 ppm, while pyrrole protons resonate at δ 6.0–6.5 ppm .
- X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. Challenges include crystal twinning due to flexible substituents .
- HPLC-MS: Confirms purity (>95%) and molecular weight (e.g., [M+H]⁺ = ~360 m/z) .
Q. What initial biological screening approaches are used to assess its therapeutic potential?
Methodological Answer:
- Enzyme Inhibition Assays: Target enzymes (e.g., kinases, reductases) are screened using fluorescence-based assays. IC₅₀ values are calculated from dose-response curves .
- Cellular Viability Assays: MTT or resazurin assays in cancer or bacterial cell lines (e.g., IC₅₀ ~10–50 µM in preliminary studies of analogs) .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalability and purity?
Methodological Answer:
- Design of Experiments (DoE): Statistical optimization of variables (e.g., temperature, solvent polarity, catalyst loading) using response surface methodology .
- Continuous Flow Chemistry: Reduces side reactions in exothermic steps (e.g., amide coupling) .
- In-line Analytics: Real-time monitoring via FTIR or Raman spectroscopy ensures intermediate stability .
Q. What computational strategies predict its interactions with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock/Vina): Models binding to active sites (e.g., enoyl-ACP reductase for antimicrobial activity) .
- MD Simulations (GROMACS): Assesses binding stability over 100 ns trajectories, identifying key hydrogen bonds (e.g., with Thr196 in InhA) .
- QSAR Modeling: Relates substituent electronegativity (e.g., furan oxygen) to bioactivity .
Q. How can researchers address contradictions in reported bioactivity data across studies?
Methodological Answer:
- Meta-analysis: Compare assay conditions (e.g., ATP concentration in kinase assays) that may alter IC₅₀ values .
- Orthogonal Assays: Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal calorimetry) .
- Proteomic Profiling: Identify off-target effects via kinome-wide screening .
Q. What strategies improve solubility and bioavailability without structural modification?
Methodological Answer:
Q. What are the challenges in resolving its crystal structure, and how are they mitigated?
Methodological Answer:
Q. How is target engagement validated in cellular assays?
Methodological Answer:
- CETSA (Cellular Thermal Shift Assay): Quantifies thermal stabilization of target proteins (ΔTm >2°C indicates binding) .
- BRET (Bioluminescence Resonance Energy Transfer): Monitors real-time interactions in live cells (e.g., GPCR recruitment) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
